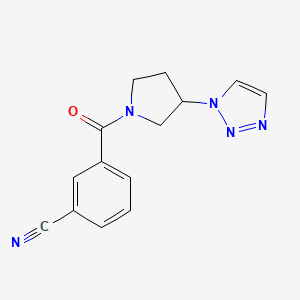

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

3-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O/c15-9-11-2-1-3-12(8-11)14(20)18-6-4-13(10-18)19-7-5-16-17-19/h1-3,5,7-8,13H,4,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKNDWCZNIGBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency and selectivity. The general synthetic route involves the following steps:

Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding halide via nucleophilic substitution with sodium azide. The alkyne precursor can be prepared through various methods, including Sonogashira coupling.

CuAAC Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper(I) iodide, in a suitable solvent like dimethyl sulfoxide (DMSO) or water. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve scaling up the CuAAC reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the triazole and pyrrolidine rings.

Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the pyrrolidine ring may yield pyrrolidines with varying degrees of saturation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile. For instance, derivatives of triazole have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. A notable study demonstrated that certain triazole derivatives exhibited IC50 values as low as 42.5 µg/mL against the MDA-MB231 breast cancer cell line, indicating potent anticancer activity .

Moreover, compounds with similar structural motifs have shown effectiveness in disrupting microtubule dynamics, which is crucial for cancer cell proliferation. For example, triazole-containing compounds have been identified as potential inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

The triazole ring is known for its ability to interact with various enzymes. Compounds like this compound can serve as enzyme inhibitors in biochemical pathways relevant to diseases such as cancer and neurodegenerative disorders. Studies have indicated that modifications in the triazole structure can enhance binding affinity and selectivity towards specific targets .

Building Block for Synthesis

The unique structure of this compound makes it a valuable building block in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules through various coupling reactions. For example, the use of triazoles in click chemistry allows for the rapid assembly of diverse molecular architectures .

Development of New Derivatives

The compound can be modified to create new derivatives with tailored biological activities. By altering substituents on the triazole or pyrrolidine rings, researchers can explore a wide range of pharmacological properties. This versatility is particularly useful in drug design and development .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme . The triazole ring’s ability to form hydrogen bonds and its aromatic character contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile with structurally related compounds, focusing on synthesis, functional groups, and physicochemical properties.

Structural Analog: 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile (Compound 10)

Key Differences and Similarities:

Analysis:

- Heterocyclic Core: The pyrrolidine in the target compound confers conformational flexibility, whereas the pyrazole in Compound 10 provides aromaticity and enhanced hydrogen bonding (via NH₂ and OH groups). This difference likely impacts solubility and biological activity.

- Functional Groups: Both compounds share a benzonitrile group, which contributes to electronic effects (e.g., dipole interactions).

- Synthesis: The target compound’s triazole moiety is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method producing 1,4-triazoles . In contrast, Compound 10 uses a condensation reaction, emphasizing electrophilic aromatic substitution.

Triazole-Containing Analogues

Triazole derivatives are widely studied for their bioactivity and stability. Key comparisons include:

- Regiochemistry: The 1,4-substituted triazole in the target compound (inferred from CuAAC synthesis ) differs from thermally generated 1,5-triazoles in electronic distribution and steric profile.

- Biological Relevance: While Compound 10’s pyrazole-triazole hybrid structure may target enzymes via hydrogen bonding (e.g., kinase inhibition), the pyrrolidine-triazole scaffold in the target compound could enhance membrane permeability due to reduced polarity.

Research Findings and Implications

Synthetic Efficiency: CuAAC (used for triazole formation) typically achieves >95% yields , whereas Compound 10’s synthesis yielded 50% , highlighting the advantage of click chemistry in constructing triazole-containing molecules.

Spectroscopic Trends: The nitrile (CN) stretching frequency (~2220 cm⁻¹) is consistent across both compounds, suggesting minimal electronic perturbation from differing heterocycles.

Thermal Stability: The absence of polar groups (e.g., OH, NH₂) in the target compound may lower its melting point compared to Compound 10, though experimental validation is needed.

Biological Activity

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile is a compound that belongs to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a triazole ring linked to a pyrrolidine moiety and a benzonitrile group. The synthesis typically employs click chemistry , specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes to form the triazole ring. This method is advantageous due to its high yield and specificity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, related compounds have shown significant inhibition of cancer cell proliferation. In one study, a series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives demonstrated potent inhibitory effects against Bcr-Abl mutants associated with chronic myeloid leukemia (CML), with IC50 values in the low nanomolar range .

| Compound | Target | IC50 (nM) |

|---|---|---|

| 6q | Bcr-Abl(WT) | 0.60 |

| 6qo | Bcr-Abl(T315I) | 0.36 |

Another study reported that triazole derivatives exhibited varying degrees of activity against multiple cancer cell lines, with some compounds showing IC50 values as low as 42.5 µg/mL against MDA-MB231 cells .

The mechanisms by which these compounds exert their biological effects often involve the inhibition of specific kinases or enzymes critical for cancer cell survival and proliferation. For example, the inhibition of Bcr-Abl kinase activity disrupts signaling pathways essential for CML cell growth . Additionally, triazoles can act as potent inhibitors of cyclooxygenases (COX), which are involved in inflammatory processes that can promote tumorigenesis .

Case Study 1: Anticancer Activity

In a comparative study assessing various triazole derivatives against cancer cell lines such as HCT116 and MDA-MB231, it was found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. For instance, compound 8b showed an IC50 value of 42.5 µg/mL against MDA-MB231 cells .

Case Study 2: Inhibition of Kinase Activity

The evaluation of a series of triazole-based compounds revealed their potential as Bcr-Abl inhibitors capable of overcoming resistance mechanisms in CML treatment. Compounds like 6q and 6qo were particularly effective against resistant strains with mutations in the Bcr-Abl gene .

Q & A

Q. What are the optimal synthetic routes for 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step reactions, including:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as demonstrated in analogous compounds .

- Amide coupling between pyrrolidine-carboxylic acid derivatives and benzonitrile-containing precursors, requiring solvents like DMF or pyridine to stabilize intermediates .

- Purification via chromatography or recrystallization to isolate the final product, with yields ranging from 76% to 96% depending on azide/alkyne stoichiometry and catalyst loading . Key variables include temperature (0–50°C), solvent polarity, and use of trifluoroacetic acid (TFA) to accelerate cyclization .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- NMR spectroscopy : and NMR are critical for confirming triazole regioselectivity (1,4-substitution) and detecting impurities. For example, benzonitrile protons resonate at ~7.6–7.8 ppm, while pyrrolidine carbons appear at 50–60 ppm .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 326.1280 for CHN) validates molecular composition .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and stereochemistry .

Advanced Research Questions

Q. What strategies can address contradictory bioactivity data in enzyme inhibition studies involving this compound?

Discrepancies in IC values may arise from:

- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter enzyme binding. Standardization using reference inhibitors (e.g., allopurinol for xanthine oxidase) is recommended .

- Structural analogs : Modifications to the triazole or benzonitrile moieties significantly impact potency. For example, replacing the benzonitrile with pyridine in analogs reduced xanthine oxidase inhibition by 10-fold .

- Computational modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes and guide SAR optimization .

Q. How can the pharmacokinetic profile of this compound be improved for in vivo studies?

- Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves aqueous solubility, as seen in structurally related pyrrolidine derivatives .

- Metabolic stability : Introducing electron-withdrawing groups (e.g., -CF) on the benzonitrile ring reduces cytochrome P450-mediated oxidation .

- Bioavailability testing : Pharmacokinetic parameters (t, C) should be evaluated in rodent models using LC-MS/MS quantification .

Q. What mechanistic insights explain the compound’s activity against inflammatory targets?

- Target engagement : The triazole ring chelates metal ions in enzyme active sites (e.g., JAK kinases), while the pyrrolidine-carboxamide group enhances hydrophobic interactions .

- Pathway modulation : Transcriptomic profiling (RNA-seq) of treated cells reveals downregulation of NF-κB and STAT3 pathways, consistent with anti-inflammatory effects .

- In vitro models : Primary macrophage assays (LPS-induced TNF-α secretion) validate dose-dependent inhibition, with EC values correlating with computational predictions .

Methodological Considerations

- Contradictory data resolution : Cross-validate synthesis protocols (e.g., azide purity via IR spectroscopy; absence of 2100 cm peaks confirms complete cycloaddition) .

- Scale-up challenges : Replace hazardous solvents (e.g., methylene chloride) with cyclopentyl methyl ether (CPME) for greener synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.